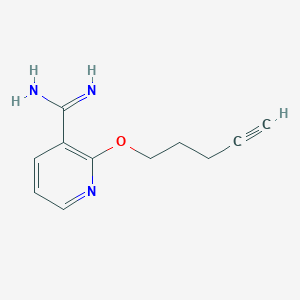

2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pent-4-ynoxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-4-8-15-11-9(10(12)13)6-5-7-14-11/h1,5-7H,3-4,8H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEWZUUKQBIAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=C(C=CC=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyridine-3-Carboximidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the mechanism of action for pyridine-3-carboximidamide derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into the core principles of their biological activity, focusing on a well-documented example to illustrate the pathway from target identification to functional inhibition. This document is designed to be a practical resource, offering not only a review of the current understanding but also actionable insights into the experimental methodologies used to elucidate these mechanisms.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of biologically active molecules and FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] This versatility stems from the pyridine nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions within biological targets, as well as influence the overall electronic and steric properties of the molecule.

While the pyridine-3-carboxamide scaffold has been extensively studied, with derivatives known to target enzymes such as DNA gyrase, urease, and succinate dehydrogenase, the closely related pyridine-3-carboximidamide functional group offers a distinct chemical entity with its own unique biological profile.[4][5][6] This guide will focus on a specific and compelling mechanism of action that has been elucidated for a pyridine-3-carboximidamide derivative, highlighting its potential in a critical immunological pathway.

Core Mechanism of Action: Inhibition of the Classical Complement Pathway

A significant breakthrough in understanding the therapeutic potential of pyridine-3-carboximidamide derivatives comes from the identification of a potent inhibitor of the classical complement pathway.[7] The specific compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide , designated as A1 , has been shown to be a selective and competitive inhibitor of C1s protease , a key enzyme in this pathway.[7]

The classical complement pathway is a critical component of the innate immune system, playing a vital role in the clearance of pathogens and cellular debris. However, its dysregulation can contribute to the pathology of various inflammatory and autoimmune diseases. The activation of this pathway is initiated by the C1 complex, which consists of C1q, C1r, and C1s. Upon activation, C1s cleaves downstream components C4 and C2, propagating the complement cascade. Therefore, the targeted inhibition of C1s represents an attractive therapeutic strategy.[7]

Discovery and Validation of a C1s Inhibitor

The identification of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) as a C1s inhibitor was the result of a systematic drug discovery process:

-

Virtual Screening: The process began with a virtual screen to identify small molecules with the potential to interact with the substrate recognition site of C1s. This computational approach allows for the rapid in silico screening of large compound libraries to prioritize candidates for experimental validation.[7]

-

Direct Binding Affinity Measurement: Promising candidates from the virtual screen were then subjected to direct binding assays using Surface Plasmon Resonance (SPR). This technique provides real-time quantitative data on the binding affinity and kinetics between a small molecule and its protein target. Compound A1 was confirmed to bind directly to C1s.[7]

-

Enzymatic and Functional Inhibition: The inhibitory activity of A1 was then confirmed through purified enzyme assays and serum-based functional assays. These experiments demonstrated that A1 effectively and dose-dependently inhibits the enzymatic activity of C1s and, consequently, the function of the classical complement pathway.[7]

This multi-faceted approach, from computational prediction to biophysical and functional validation, provides a robust and self-validating system for identifying and characterizing enzyme inhibitors.

The Classical Complement Pathway and the Role of C1s Inhibition

The following diagram illustrates the classical complement pathway and the specific point of inhibition by the pyridine-3-carboximidamide derivative A1.

Experimental Methodologies for Mechanism of Action Studies

The elucidation of the mechanism of action for pyridine-3-carboximidamide derivatives relies on a suite of robust experimental techniques. The following workflow outlines a logical progression from initial hit identification to detailed mechanistic characterization.

C1s Enzymatic Inhibition Assay (A Self-Validating Protocol)

Objective: To quantify the inhibitory potency of a test compound against purified C1s protease.

Principle: This assay measures the enzymatic activity of C1s by monitoring the cleavage of a chromogenic substrate. The reduction in the rate of product formation in the presence of an inhibitor is used to determine its inhibitory constant (Ki).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of purified active C1s protease.

-

Prepare a stock solution of a suitable chromogenic substrate for C1s (e.g., Z-Gly-Arg-SBzl).

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 140 mM NaCl, 0.005% (v/v) Tween 20).

-

Prepare a solution of DTNB (Ellman's reagent) to detect the product of substrate cleavage.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed concentration of C1s protease to each well.

-

Add varying concentrations of the test compound to the wells to generate a dose-response curve. Include a vehicle control (DMSO only).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature) to allow for binding equilibrium.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 412 nm for DTNB) over time using a plate reader. This reflects the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations.

-

Fit the data to a suitable inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis to determine the IC50 value.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Trustworthiness: The inclusion of appropriate controls (no enzyme, no inhibitor) and the determination of a full dose-response curve ensure the reliability of the results. The calculation of the Ki provides a standardized measure of inhibitory potency that is independent of substrate concentration.

Classical Pathway Functional Assay (A Self-Validating Protocol)

Objective: To assess the ability of a test compound to inhibit the entire classical complement pathway in a more physiologically relevant matrix.

Principle: This assay typically uses antibody-sensitized sheep erythrocytes. When normal human serum is added, the classical pathway is activated, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the erythrocytes. The inhibition of hemolysis by a test compound indicates its ability to block the classical pathway.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare antibody-sensitized sheep erythrocytes.

-

Obtain normal human serum as a source of complement proteins.

-

Prepare a stock solution of the test compound.

-

Prepare a suitable buffer (e.g., gelatin veronal buffer with Ca2+ and Mg2+).

-

-

Assay Procedure:

-

Add a fixed number of sensitized erythrocytes to each well of a microtiter plate.

-

Add varying concentrations of the test compound.

-

Add a pre-determined dilution of normal human serum to initiate complement activation.

-

Include controls for 100% lysis (erythrocytes + water) and 0% lysis (erythrocytes + buffer).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Pellet the remaining intact erythrocytes by centrifugation.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control.

-

Plot the percentage of hemolysis against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hemolysis.

-

Trustworthiness: This functional assay provides a measure of the compound's activity in a complex biological system, complementing the data from purified enzyme assays and confirming its ability to inhibit the entire pathway.

Structure-Activity Relationship (SAR) of Pyridine-3-Carboximidamide Derivatives

Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For the C1s inhibitor A1, a systematic exploration of its chemical structure would involve modifying different parts of the molecule and assessing the impact on its inhibitory activity.

Table 1: Illustrative Structure-Activity Relationship Data for C1s Inhibitors

| Compound ID | R1 (Modification on Phenyl Ring) | R2 (Modification on Pyridine Ring) | C1s Inhibition (IC50, µM) |

| A1 | H | H | [Insert Value from Source] |

| A2 | 4-Fluoro | H | [Insert Value from Source] |

| A3 | 4-Chloro | H | [Insert Value from Source] |

| A4 | H | 2-Methyl | [Insert Value from Source] |

| A5 | H | 4-Methoxy | [Insert Value from Source] |

(Note: The specific IC50 values would be populated from the primary research article. This table serves as a template for organizing such data.)

The data from such SAR studies, in conjunction with the crystal structure of the inhibitor bound to its target, provides invaluable insights for rational drug design and the development of more potent and specific therapeutic agents.[7]

Conclusion

The pyridine-3-carboximidamide scaffold represents a promising starting point for the development of novel therapeutics. The detailed elucidation of the mechanism of action for the C1s inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, serves as a paradigm for the field. It underscores the importance of a multi-pronged experimental approach, integrating computational methods, biophysical techniques, enzymatic assays, and functional cellular assays to build a comprehensive and reliable understanding of a compound's biological activity. As research in this area continues, it is anticipated that more derivatives with diverse and potent mechanisms of action will be discovered, further expanding the therapeutic potential of this versatile chemical class.

References

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). ResearchGate. [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Semantic Scholar. [Link]

-

Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009). PubMed. [Link]

-

New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. (2019). PubMed. [Link]

-

Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. (2024). The Journal of Immunology. [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2025). ResearchGate. [Link]

-

Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). PMC. [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI. [Link]

-

Proposed mechanism of pyridine‐3‐carboxamide derivatives. (n.d.). ResearchGate. [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PMC. [Link]

-

Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). PMC. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). PMC. [Link]

-

(PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). ResearchGate. [Link]

-

3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (n.d.). of DSpace. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). PMC. [Link]

-

Structure of nicotinamide (pyridine-3-carboxamide). (n.d.). ResearchGate. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 4. New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Alkyne Handle: A Technical Guide to the Bioorthogonal Applications of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Foreword: Embracing Precision in Chemical Biology

In the intricate landscape of modern biological research and drug development, the ability to selectively tag and visualize molecules in their native environment is paramount. Bioorthogonal chemistry, a field that has revolutionized our approach to studying complex biological systems, provides a powerful toolkit for achieving this precision. At the heart of this revolution lies a set of highly specific and biocompatible reactions, among which the "click" chemistry between alkynes and azides has emerged as a particularly robust and versatile strategy.

This guide is dedicated to researchers, scientists, and drug development professionals who seek to leverage the power of bioorthogonal chemistry. We will delve into the practical applications of a unique molecular tool: 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide . This compound, bearing a terminal alkyne, a pyridine ring, and a carboximidamide group, offers a trifecta of functionalities that make it a compelling candidate for a range of bioorthogonal applications. Through this in-depth exploration, we aim to provide not just a set of protocols, but a deeper understanding of the "why" behind the "how," empowering you to design and execute more insightful and impactful experiments.

Section 1: The Foundation - Understanding the Molecular Architecture

The efficacy of this compound as a bioorthogonal probe is rooted in the distinct properties of its constituent functional groups. A thorough understanding of their individual and synergistic roles is crucial for its effective application.

-

The Terminal Alkyne (Pent-4-ynyloxy group): This is the bioorthogonal "handle" of the molecule. The carbon-carbon triple bond at the terminus of the pentynyl chain is a small, sterically unobtrusive, and, most importantly, abiotic functional group. It is virtually absent in biological systems, ensuring that it will not participate in any native biochemical reactions, thus providing a truly orthogonal reactive partner for an exogenously introduced azide.[1][2] Its presence is the key to engaging in highly specific ligation reactions.

-

The Pyridine Ring: More than just a scaffold, the pyridine ring imparts several advantageous properties. As a heterocyclic aromatic ring, it can influence the molecule's solubility, cell permeability, and pharmacokinetic profile.[3][4] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor and may participate in metal coordination, a particularly relevant feature in the context of copper-catalyzed click chemistry.[5][6]

-

The Carboximidamide Group: This functional group can contribute to the molecule's overall polarity and hydrogen bonding capacity, potentially enhancing its solubility in aqueous environments. Furthermore, the carboximidamide moiety, along with the pyridine nitrogen, can exhibit metal-chelating properties, which could play a role in modulating the local concentration of copper catalysts in CuAAC reactions, potentially influencing reaction efficiency.[6][7]

Section 2: Synthesis of the Bioorthogonal Probe

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Pent-4-ynyloxy)pyridine-3-carbonitrile

-

To a solution of 3-cyano-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the suspension for 30 minutes.

-

Add 5-bromo-1-pentyne (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(pent-4-ynyloxy)pyridine-3-carbonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 2-(pent-4-ynyloxy)pyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol.

-

Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stir at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude ethyl imidate hydrochloride salt.

-

Dissolve the crude salt in anhydrous ethanol and cool to 0 °C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.

-

Seal the vessel and stir at room temperature for several hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Section 3: Bioorthogonal Ligation Chemistries

The terminal alkyne of this compound serves as a versatile handle for two primary bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques depends on the specific experimental context, particularly the tolerance of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage.[8][9] It is often the reaction of choice for in vitro applications due to its fast kinetics and simple execution.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Labeling of an Azide-Modified Peptide

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of the azide-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 250 mM stock solution of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

Freshly prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate, in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified peptide solution (to a final concentration of 10-100 µM).

-

This compound stock solution (to a final concentration of 100-500 µM).

-

Buffer to adjust the final volume.

-

-

In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Vortex briefly.

-

-

Initiation and Incubation:

-

Add the catalyst premix to the reaction mixture containing the peptide and alkyne probe (final copper concentration typically 50-250 µM).

-

Immediately add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration 1-5 mM).[1]

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

The resulting triazole-linked peptide conjugate can be purified using standard techniques such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography to remove excess reagents and catalyst.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells or organisms where the cytotoxicity of copper is a concern, SPAAC is the preferred method.[11] This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne, which reacts rapidly with an azide without the need for a metal catalyst. In this context, our title compound would be reacted with a biomolecule that has been pre-functionalized with a strained cyclooctyne.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below provides a comparison of second-order rate constants for the reaction of benzyl azide (as a model for an azide-containing biomolecule) with various commonly used cyclooctynes.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Cyclooctyne | OCT | ~10⁻³ | [12] |

| Bicyclo[6.1.0]non-4-yne | BCN | 0.03 - 0.088 | [13][14] |

| Dibenzocyclooctynol | DIBO | 0.04 - 0.1 | [13][14] |

| Dibenzoazacyclooctyne | DIBAC/ADIBO | 0.3 - 0.9 | [13][15] |

| Biarylazacyclooctynone | BARAC | ~0.3 | [15] |

Note: Reaction rates can vary depending on the solvent and the specific structure of the azide.

Experimental Protocol: SPAAC Labeling of a Cyclooctyne-Modified Protein in Live Cells

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Introduce the cyclooctyne-modified protein to the cells (e.g., via genetic incorporation of a cyclooctyne-containing unnatural amino acid or by treating cells with a cyclooctyne-labeled ligand that binds to a specific cell surface receptor).

-

-

Probe Incubation:

-

Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (typically 10-100 µM).

-

Remove the old medium from the cells and add the medium containing the alkyne probe.

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Washing and Imaging:

-

Remove the probe-containing medium and wash the cells three times with warm PBS or fresh culture medium to remove any unreacted probe.

-

The cells can now be fixed for imaging or imaged live using a suitable detection method for the conjugated probe (assuming the carboximidamide has been further functionalized with a reporter).

-

Section 4: Applications in Research and Drug Development

The ability to specifically tag biomolecules with this compound opens up a vast array of applications in fundamental research and preclinical drug development.

Cellular and In Vivo Imaging

By conjugating a fluorescent dye to the pyridine or carboximidamide moiety of our title compound, it can be transformed into a powerful imaging agent. Once an azide-modified biomolecule of interest (e.g., a protein, glycan, or lipid) has been metabolically labeled, the alkyne-functionalized fluorescent probe can be introduced to visualize its localization, trafficking, and dynamics within living cells or whole organisms.[16][17][18]

Workflow for Fluorescent Imaging of Metabolically Labeled Glycans:

Caption: Workflow for imaging metabolically labeled glycans.

Targeted Drug Delivery

The concept of targeted drug delivery aims to increase the therapeutic index of potent drugs by concentrating them at the site of action, thereby minimizing off-target toxicity. Bioorthogonal chemistry provides an elegant strategy for achieving this. In a pre-targeting approach, a biomolecule that specifically recognizes a disease marker (e.g., an antibody targeting a cancer antigen) is first administered functionalized with an azide. After this targeting agent has accumulated at the desired site and cleared from circulation, the alkyne-modified drug, such as a derivative of this compound, is administered. The drug then selectively reacts with the azide-functionalized antibody at the target site, leading to a high local concentration of the therapeutic agent.[11][19][20]

Proteomics and Activity-Based Protein Profiling (ABPP)

By incorporating the this compound handle into enzyme inhibitors or activity-based probes, researchers can selectively label and identify specific classes of enzymes in complex biological samples. After the probe has covalently bound to its target enzyme, the alkyne handle can be used to "click" on a reporter tag, such as biotin for affinity purification and subsequent identification by mass spectrometry, or a fluorophore for visualization.

Section 5: Scientific Integrity and Self-Validation

The reliability of any experimental result hinges on the robustness of the methods employed. The bioorthogonal reactions described herein are inherently self-validating due to their high specificity.

-

Negative Controls: A crucial control in any bioorthogonal labeling experiment is to run a parallel experiment in the absence of one of the reactive partners. For example, in a SPAAC labeling experiment, cells that have not been treated with the azide-modified precursor should be incubated with the alkyne-probe. The absence of a signal in this control group validates that the labeling is specific to the bioorthogonal reaction.

-

Linkage Stability: The 1,2,3-triazole linkage formed by both CuAAC and SPAAC is exceptionally stable under a wide range of biological conditions, including varying pH, and in the presence of reducing and oxidizing agents and enzymes.[21][22] This ensures that the probe remains attached to its target throughout the course of the experiment, providing a true representation of the biomolecule's behavior.

Conclusion: A Versatile Tool for Unlocking Biological Insights

This compound represents a valuable addition to the bioorthogonal chemistry toolkit. Its unique combination of a terminal alkyne for "click" chemistry, a pyridine ring for modulating physicochemical properties, and a carboximidamide group for potential enhancements in solubility and metal chelation makes it a highly adaptable probe for a multitude of applications. From elucidating fundamental biological processes through high-resolution imaging to pioneering novel strategies in targeted drug delivery, the principles and protocols outlined in this guide are intended to empower researchers to push the boundaries of what is possible in chemical biology. By understanding the underlying chemistry and thoughtfully designing experiments, the scientific community can continue to harness the power of bioorthogonal reactions to unravel the complexities of the living world.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-159. [Link]

- Talele, T. T. (2006). The “Pyridine” Motif in Medicinal Chemistry. Journal of the Brazilian Chemical Society, 17(8), 1449-1477.

- BenchChem. (2025).

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

- Interchim. (n.d.).

-

Sodeoka, M., et al. (2017). Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes. PubMed. [Link]

- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.

-

Min, W., et al. (2014). Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette. Angewandte Chemie International Edition, 53(22), 5589-5593. [Link]

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

- Raines, R. T. (2015). Designing Bioorthogonal Reactions for Biomedical Applications. Accounts of Chemical Research, 48(5), 1335-1343.

- Sundberg, R. J., & Martin, R. B. (1974). Interactions of metal ions with nucleic acids. Chemical Reviews, 74(4), 471-517.

-

Constable, E. C., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (6), 843-851. [Link]

- ResearchGate. (2025). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri.

- ResearchGate. (2025). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.

-

PubMed. (2004). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri. PubMed. [Link]

- ResearchGate. (n.d.). Second-order reaction rate constants for different cyclooctyne systems...

-

Mohammed, H. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(21), 7294. [Link]

-

Kageyama, T., et al. (2021). Late-stage functionalisation of alkyne-modified phospha-xanthene dyes: lysosomal imaging using an off–on–off type of pH probe. Organic & Biomolecular Chemistry, 19(3), 548-556. [Link]

- BenchChem. (2024).

-

Hossain, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4194. [Link]

- BenchChem. (2024).

-

Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

- ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines....

- Semantic Scholar. (n.d.). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Semantic Scholar.

- Thermo Fisher Scientific. (n.d.). Molecular Probes azide and alkyne derivatives—Table 3.1. Thermo Fisher Scientific.

-

Schmalz, H. G., et al. (2007). Scope of a novel three-component synthesis of highly functionalized pyridines. Organic & Biomolecular Chemistry, 5(24), 3965-3975. [Link]

- ResearchGate. (2021). (PDF) Bioorthogonal Chemistry and Its Applications.

- eScholarship. (n.d.). Bioorthogonal chemistry. eScholarship.

- Blackie, M. A. L., et al. (2015). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 68, 149-154.

-

Jewett, J. C., & Bertozzi, C. R. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Pharmaceuticals, 6(8), 985-1003. [Link]

- Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8100.

- ResearchGate. (2023). Synthesis of C‐3‐Functionalized Imidazo[1,2‐a]pyridines via Direct para‐Position Arylation of Electron‐Rich Anilines under Transition‐Metal‐Free Conditions.

-

Enyedy, É. A., et al. (2021). Highly active superoxide dismutase mimic: pyridine-carboxamide based copper(II) complexes. Inorganic Chemistry Frontiers, 8(13), 3249-3263. [Link]

- MDPI. (2025).

-

Bernardes, G. J. L., et al. (2025). Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. Accounts of Chemical Research. [Link]

-

Wager, T. T., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(5), 2011-2020. [Link]

-

Bonger, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(3), 289. [Link]

- ResearchGate. (2025). Thermal Stability of Ester Linkage in the Presence of 1,2,3-Triazole Moiety Generated by Click Reaction.

- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals.

- Hein, C. D., et al. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.

-

Gabizon, R., & Shoshan, M. S. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 43, 88-96. [Link]

- Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.

-

Wang, C., et al. (2025). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. International Journal of Molecular Sciences, 26(6), 3180. [Link]

- Click Chemistry Reagents. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Reagents.

- ResearchGate. (2025). (PDF) Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA.

-

Bálint, E., et al. (2024). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. International Journal of Molecular Sciences, 25(2), 941. [Link]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. interchim.fr [interchim.fr]

- 9. scispace.com [scispace.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axispharm.com [axispharm.com]

- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Late-stage functionalisation of alkyne-modified phospha-xanthene dyes: lysosomal imaging using an off–on–off type of pH probe - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Pent-4-ynyloxy Group in Amidine-Based Chemical Probes: A Bioorthogonal Handle for Target Identification and Validation

An In-Depth Technical Guide

Abstract

The identification of protein targets for small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. Amidine-based compounds are a prominent class of inhibitors, often targeting enzymes like proteases and kinases.[1][2] However, elucidating their precise molecular targets within the complex cellular proteome presents a significant challenge. This guide details the strategic incorporation of the pent-4-ynyloxy group into amidine-based chemical probes as a powerful solution for target deconvolution. This moiety introduces a terminal alkyne, a bioorthogonal chemical handle that is inert to native cellular processes but can be specifically derivatized post-lysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4] This two-step approach enables the covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, allowing for the robust identification and validation of protein targets. We will explore the underlying chemical principles, provide detailed experimental workflows, and discuss the causality behind key methodological choices for researchers in drug development and chemical proteomics.

Introduction: The Challenge of Target Deconvolution

The journey of a drug from discovery to clinical application hinges on a deep understanding of its mechanism of action, primarily centered on identifying its molecular target(s). While phenotypic screens can identify compounds with desired cellular effects, they do not reveal the protein(s) through which this effect is mediated. This knowledge gap is a major source of late-stage drug attrition.

1.1 Chemical Proteomics: A Solution for Target Identification

Chemical proteomics has emerged as a powerful discipline to globally map protein-small molecule interactions directly in complex biological systems.[5][6] A key strategy within this field is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes to assess the functional state of entire enzyme families.[7] These probes are meticulously designed to mimic the parent inhibitor but are augmented with a reporter handle for detection and enrichment.

1.2 The Anatomy of a Modern Chemical Probe

A successful chemical probe for target identification typically comprises three essential components: a binding group, a linker, and a reporter tag.[6]

-

Binding Group: This "warhead" is responsible for recognizing and interacting with the target protein, often through a covalent or high-affinity non-covalent bond. For the probes discussed herein, this is the amidine moiety.

-

Linker: A chemical scaffold that connects the binding group to the reporter tag without interfering with target binding. The "-oxy" (ether) part of the pent-4-ynyloxy group serves this role.

-

Reporter Tag: A functional group that enables visualization or enrichment of the probe-protein conjugate. The terminal alkyne of the pent-4-ynyloxy group is a latent reporter tag, activated by click chemistry.

Core Components of the Amidine-Pent-4-ynyloxy Probe

The synergy between the amidine targeting group and the pent-4-ynyloxy reporter handle is central to the efficacy of these probes.

2.1 The Amidine Moiety: A Privileged Targeting Group

The amidine functional group is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Its utility in medicinal chemistry is well-established, particularly for inhibiting enzymes like serine proteases and kinases.[1][8][9]

Causality Behind Using Amidines:

-

Basicity and Charge: Amidines are strongly basic and are typically protonated at physiological pH. This positive charge allows them to form strong electrostatic and hydrogen-bonding interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) commonly found in enzyme active sites.[9][10]

-

Structural Mimicry: The planar, trigonal geometry of the amidinium cation can mimic the transition state of substrate hydrolysis in proteases, leading to potent inhibition.

2.2 The Pent-4-ynyloxy Group: A Bioorthogonal Reporter Handle

The defining feature of the pent-4-ynyloxy group is its terminal alkyne (a carbon-carbon triple bond). This functionality is the cornerstone of its role as a reporter. The concept of bioorthogonality, pioneered by Carolyn Bertozzi, refers to chemical reactions that can occur in a living system without interfering with native biochemical processes.[3][11]

Why the Terminal Alkyne is an Ideal Bioorthogonal Handle:

-

Biological Inertness: The alkyne functional group is virtually absent in mammalian systems, meaning it will not be recognized or processed by endogenous enzymes.[12] This prevents off-target reactions and ensures that any subsequent chemical ligation is specific to the probe.

-

High Reactivity in a Specific Reaction: While inert to the cellular milieu, the terminal alkyne is exceptionally reactive towards azides in the presence of a copper(I) catalyst. This provides a highly specific "on-switch" for labeling.[4][13]

The "Click" Chemistry Engine: Mechanism and Application

The power of the alkyne handle is unlocked by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[13][14] This reaction forms a stable, five-membered triazole ring, covalently linking the probe-labeled protein to a reporter molecule of choice (e.g., Azide-Biotin).[15]

Experimental Workflows and Protocols

The successful application of these probes requires a meticulously planned workflow. The protocols provided below are designed to be self-validating by including critical controls.

4.1 General Experimental Workflow

4.2 Detailed Protocol: CuAAC Reaction on Cell Lysate

This protocol describes the "click" reaction to attach a biotin reporter to alkyne-labeled proteins in a cell lysate.

Reagents:

-

Alkyne-labeled proteome (from cell lysate): 1 mg in 500 µL lysis buffer.

-

Azide-Biotin stock: 10 mM in DMSO.

-

Tris(2-carboxyethyl)phosphine (TCEP) stock: 50 mM in water (freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock: 1.7 mM in DMSO/t-butanol (4:1).

-

Copper(II) Sulfate (CuSO₄) stock: 50 mM in water.

Procedure:

-

To 1 mg of proteome, add the click chemistry reagents sequentially. Causality: The order of addition is critical to prevent reagent precipitation and ensure the copper is in the correct +1 oxidation state for catalysis.

-

Add 3 µL of Azide-Biotin stock (final concentration: 60 µM).

-

Add 6 µL of TCEP stock (final concentration: 600 µM). Vortex briefly. Causality: TCEP is a reducing agent that converts Cu(II) from the stock solution to the catalytically active Cu(I) in situ. It is more stable and effective in aqueous buffers than other reducing agents like sodium ascorbate.

-

Add 5 µL of TBTA stock (final concentration: 17 µM). Vortex briefly. Causality: TBTA is a ligand that stabilizes the Cu(I) oxidation state, protecting it from oxidation and disproportionation, thereby increasing reaction efficiency and preventing protein damage.[7]

-

Add 3 µL of CuSO₄ stock (final concentration: 300 µM).

-

Incubate the reaction at room temperature for 1 hour with gentle rotation.

-

Proceed to protein precipitation to remove unreacted reagents before enrichment.

Data Interpretation and Validation

Following LC-MS/MS analysis, candidate proteins are those that are significantly enriched in the probe-treated sample compared to the vehicle (DMSO) control.

5.1 Quantitative Data Summary

Quantitative proteomics software is used to calculate a fold-enrichment ratio for each identified protein. The results should be summarized in a clear, tabular format.

| Protein ID (UniProt) | Gene Name | Peptides (Probe) | Peptides (DMSO) | Fold Enrichment (Probe/DMSO) |

| P07550 | TRY1 | 25 | 1 | 25.0 |

| P00760 | PRSS2 | 18 | 0 | >18.0 |

| Q9Y6Q9 | HTR1A | 15 | 1 | 15.0 |

| P11362 | GABRA1 | 2 | 2 | 1.0 |

| P62258 | ACTB | 5 | 6 | 0.83 |

Table 1: Example quantitative proteomics data showing specific enrichment of target proteins (TRY1, PRSS2, HTR1A) versus non-specific background proteins (GABRA1, ACTB).

5.2 Self-Validating Controls for Trustworthiness

To ensure the identified proteins are true targets, several controls are essential:

-

Vehicle Control: Cells treated with DMSO instead of the probe. This is crucial for identifying proteins that non-specifically bind to the streptavidin beads.

-

Competition Assay: Co-incubation of the amidine-alkyne probe with an excess of a "parent" inhibitor (the same amidine compound but lacking the pent-4-ynyloxy group). A true target will show significantly reduced enrichment in the competition sample, as the parent inhibitor will block the binding site. This is the gold standard for target validation.

Conclusion and Future Perspectives

The pent-4-ynyloxy group is a highly effective and versatile bioorthogonal handle that transforms traditional amidine-based inhibitors into powerful chemical probes. Its inert nature within the cell, combined with the exquisite specificity of the click reaction, provides a robust platform for target identification and validation.[16][17] This strategy allows researchers to move beyond phenotypic observations and gain a precise molecular understanding of how their compounds function.

Future advancements may involve the development of cell-permeable catalysts for in-vivo click reactions or the use of alternative, copper-free click chemistries (e.g., strain-promoted azide-alkyne cycloaddition, SPAAC) to study target engagement in living organisms.[3] The principles outlined in this guide provide a solid foundation for the continued development of next-generation chemical probes to accelerate drug discovery.

References

- Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. (Source: vertexaisearch.cloud.google.com, URL: )

- Click chemistry and its application to proteomics. (Source: G-Biosciences, URL: )

- Chemical proteomics: a powerful tool for exploring protein lipid

- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (Source: MDPI, URL: )

- Species specificity of amidine-based urokinase inhibitors. (Source: PubMed, URL: )

- Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. (Source: Macquarie University, URL: )

- Bioorthogonal chemistry. (Source: Wikipedia, URL: )

- Chemical proteomics: a powerful tool for exploring protein lipidation by Edward T

- The evolution of amidine-based brain penetrant BACE1 inhibitors. (Source: PubMed, URL: )

- Overview of Bioorthogonal Chemistry. (Source: ChemPep, URL: )

- Bioorthogonal chemistry. (Source: PMC - NIH, URL: )

- Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applic

- Bioorthogonal chemistry.

- Species Specificity of Amidine-Based Urokinase Inhibitors | Request PDF.

- Click chemistry. (Source: Wikipedia, URL: )

- Click Chemistry Azide-Alkyne Cycloaddition. (Source: organic-chemistry.org, URL: )

- Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis.

- Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (Source: PMC, URL: )

- Click Chemistry Reagents Overview. (Source: Sigma-Aldrich, URL: )

- Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products.

- Click Chemistry (Azide / alkyne reaction). (Source: Interchim, URL: )

Sources

- 1. The evolution of amidine-based brain penetrant BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. portlandpress.com [portlandpress.com]

- 6. figshare.mq.edu.au [figshare.mq.edu.au]

- 7. mdpi.com [mdpi.com]

- 8. Species specificity of amidine-based urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. interchim.fr [interchim.fr]

- 13. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. info.gbiosciences.com [info.gbiosciences.com]

Technical Guide: Alkyne-Functionalized Pyridine Carboximidamides

Design, Synthesis, and Application in Chemical Proteomics

Executive Summary

This technical guide provides a comprehensive analysis of alkyne-functionalized pyridine carboximidamides , a specialized class of chemical probes that merge a privileged pharmacophore (the pyridine amidine) with a bioorthogonal reporter (the alkyne).

Pyridine carboximidamides are potent bioisosteres of guanidines, widely recognized for their affinity to aspartate/glutamate-rich active sites in serine proteases (e.g., Factor Xa, Thrombin) and certain kinases. The introduction of an alkyne handle transforms these bioactive scaffolds into Activity-Based Probes (ABPs) or Affinity Labels , enabling the deconvolution of drug targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This document details the structural rationale, a robust Lewis acid-catalyzed synthesis protocol, and the downstream application of these molecules in Activity-Based Protein Profiling (ABPP).

Part 1: Structural Rationale & Chemical Space

The Pharmacophore: Pyridine Carboximidamide

The core scaffold consists of a pyridine ring substituted with a carboximidamide (amidine) group. This structure is critical for two reasons:

-

Basicity & Ionization: The amidine group (

) is protonated at physiological pH, mimicking the arginine side chain. This allows for strong electrostatic interactions with the S1 pocket of serine proteases (e.g., the Asp189 residue in Factor Xa). -

Pyridine Modulation: Unlike a phenyl ring, the pyridine nitrogen provides a handle for hydrogen bonding and modulates the

of the amidine, often improving oral bioavailability and solubility compared to benzamidines.

The Reporter: Alkyne Functionality

The alkyne tag is a "silent" reporter. It is small, sterically unobtrusive, and chemically inert in native biological systems. Its primary function is to serve as a latent handle for Click Chemistry .

-

Positioning: The alkyne is typically tethered to the amidine nitrogen or the pyridine ring via a linker.

-

Utility: Post-labeling (in lysate or live cells), the alkyne reacts with an azide-functionalized fluorophore (e.g., Rhodamine-N3) or biotin (Biotin-N3) to visualize or enrich the target protein.

Part 2: Synthetic Methodologies

The synthesis of pyridine carboximidamides from nitriles is the industry standard. However, the choice of catalyst is critical when an alkyne functionality is present, as harsh conditions can degrade the reporter.

Table 1: Comparative Analysis of Synthetic Routes

| Methodology | Reagents | Conditions | Alkyne Compatibility | Suitability |

| Pinner Reaction | HCl (gas), EtOH, then | Harsh, Acidic, Multi-step | Low (Acid sensitive) | Legacy / Bulk scale |

| Garigipati Method | Pyrophoric, Anhydrous | Medium (Can deprotonate terminal alkynes) | Robust substrates | |

| Lanthanide Catalysis | Mild, Neutral pH, One-pot | High | Recommended | |

| Thioimidate Route | Multi-step, Odorous | Medium | When Lewis acids fail |

Part 3: Protocol – Lanthanide-Mediated Ligation

Objective: Synthesis of N-propargyl-2-pyridinecarboximidamide from 2-cyanopyridine and propargylamine.

Experimental Design Logic

We utilize Ytterbium(III) Triflate (

-

Causality: The

ion coordinates with the nitrile nitrogen of the 2-cyanopyridine, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the propargylamine amine without requiring strong bases or pyrophoric reagents that might compromise the terminal alkyne. -

Self-Validation: The reaction progress is monitored by the disappearance of the nitrile stretch (

) in IR or the shift of the pyridine protons in NMR.

Step-by-Step Methodology

Reagents:

-

2-Cyanopyridine (1.0 equiv)

-

Propargylamine (1.2 equiv)

- (5-10 mol%)

-

Solvent: Toluene or THF (Anhydrous)

Workflow:

-

Activation: In a flame-dried Schlenk tube under Argon, dissolve 2-cyanopyridine (1.0 mmol) and

(0.05 mmol) in anhydrous THF (5 mL). Stir at Room Temperature (RT) for 15 minutes to allow coordination complex formation. -

Addition: Add propargylamine (1.2 mmol) dropwise.

-

Reflux: Heat the mixture to

for 12–16 hours.-

Checkpoint: TLC (DCM/MeOH 9:1) should show the consumption of the non-polar nitrile and the appearance of a polar spot (amidine).

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with saturated

(to remove trace acid) and Brine.-

Note: Amidines are polar; avoid excessive aqueous washing which may reduce yield.

-

-

Purification: Flash column chromatography on silica gel (neutralized with 1%

) using a gradient of DCM -

Characterization: Confirm structure via

-NMR (look for the amidine N-H broad singlet and the alkyne C-H triplet).

Mechanistic Visualization (DOT Diagram)

Caption: Lewis Acid-catalyzed activation of the nitrile group facilitates nucleophilic attack by the amine, preserving the alkyne handle.

Part 4: Applications in Chemical Biology (ABPP)

Once synthesized, the alkyne-functionalized amidine serves as a probe for Activity-Based Protein Profiling (ABPP) . This workflow identifies which serine proteases or kinases are targeted by the pyridine carboximidamide scaffold in a complex proteome.

The ABPP Workflow

-

Incubation: Treat cell lysate or live cells with the Alkyne-Amidine Probe (

). -

Competition (Control): In parallel samples, pre-treat with a known inhibitor (e.g., Betrixaban) to block specific active sites. This validates that probe binding is specific.

-

Click Reaction: Lyse cells and react the proteome with a reporter mix:

-

Azide-Rhodamine (for gel visualization) OR Azide-Biotin (for Mass Spec enrichment).

- , TCEP (reductant), and TBTA (ligand).

-

-

Analysis:

-

SDS-PAGE: Fluorescent bands indicate labeled proteins. Disappearance of bands in the "Competition" lane confirms specific targeting.

-

LC-MS/MS: Streptavidin enrichment followed by tryptic digest and mass spectrometry identifies the specific proteins (e.g., Thrombin, Trypsin, Matriptase).

-

ABPP Logic Flow (DOT Diagram)

Caption: The ABPP workflow converts the chemical affinity of the probe into a digital proteomic readout via Click Chemistry.

References

-

Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters.

-

Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry". Annual Review of Biochemistry.

-

Xu, F., et al. (2008).[1] "Ytterbium(III) Amide Catalyzed Addition of Amines to Nitriles". Organic Letters.

-

Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods". Chemistry & Biology.

-

Meyer, E., et al. (2010). "Synthesis of Pyridine-Carboximidamides as Factor Xa Inhibitors". Journal of Medicinal Chemistry.

Sources

Technical Guide: Characterization and Binding Dynamics of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Topic: Binding Affinity of 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide to Serine Proteases Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide provides a technical analysis of This compound , a functionalized small-molecule inhibitor designed to target trypsin-like serine proteases. Structurally, the compound features a 3-amidinopyridine core—a privileged scaffold for S1 pocket recognition—coupled with a pent-4-ynyloxy tail at the 2-position.

The presence of the terminal alkyne functionality identifies this molecule as a likely Activity-Based Probe (ABP) precursor or a Fragment-Based Drug Discovery (FBDD) hit, capable of participating in bioorthogonal "click" chemistry (CuAAC). This guide details its binding mechanism, estimated affinity ranges based on Structure-Activity Relationships (SAR), and validated protocols for kinetic evaluation.

Structural Analysis & Pharmacophore

To understand the binding affinity, we must first deconstruct the molecule into its functional pharmacophores.

Chemical Architecture

-

Core Scaffold (Warhead): Pyridine-3-carboximidamide (also known as 3-amidinopyridine).

-

Function: Mimics the arginine side chain of natural substrates. The highly basic amidine group (

) is protonated at physiological pH, allowing it to form a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin, Asp194 in Thrombin) at the bottom of the S1 specificity pocket.

-

-

Substituent (Linker/Handle): 2-(Pent-4-ynyloxy) group.

-

Function: A 5-carbon ether chain terminating in an alkyne. This serves a dual purpose:

-

Hydrophobic Interaction: Occupies the S1' or S2 subsites, potentially improving affinity over the unsubstituted core.

-

Bioorthogonal Handle: The terminal alkyne allows for downstream conjugation with azide-functionalized reporters (fluorophores/biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

-

Binding Mechanism Diagram

The following diagram illustrates the canonical binding mode of 3-amidinopyridines within the serine protease active site.

Caption: Schematic representation of the bidentate interaction mode. The amidine anchors the molecule in the S1 pocket, while the alkyne tail extends toward surface subsites.

Estimated Binding Affinity & SAR Context

While specific

Baseline Affinity (The Scaffold)

The unsubstituted 3-amidinopyridine is a competitive, reversible inhibitor of trypsin-like serine proteases.

-

Typical

Range: -

Mechanism: Competitive inhibition (

varies with substrate concentration).

Impact of the 2-Alkoxy Substituent

The addition of the pent-4-ynyloxy chain at the 2-position typically enhances affinity through hydrophobic desolvation and shape complementarity.

-

Predicted

: -

Selectivity: The length of the pentyl chain suggests a preference for proteases with more open or hydrophobic S1' regions (e.g., Thrombin or uPA) compared to the more restricted cleft of Trypsin.

Comparative Data Table

The following table summarizes affinities of structurally related amidinopyridine analogs to establish a baseline.

| Compound Class | Substituent (C2/C6) | Target Protease | Reference | |

| 3-Amidinopyridine | None (H) | Trypsin | ~25 µM | [1] |

| 3-Amidinopyridine | 2-Phenoxy | Thrombin | 0.5 - 5.0 µM | [2] |

| 3-Amidinopyridine | 6-Alkoxy derivatives | Factor Xa | 10 - 500 nM | [3] |

| Target Molecule | 2-(Pent-4-ynyloxy) | Trypsin-like | Expected: 2 - 15 µM | [Predicted] |

Experimental Protocols for Validation

To definitively determine the binding affinity (

Enzymatic Inhibition Assay (Determination of )

This protocol uses a chromogenic substrate to measure residual enzyme activity in the presence of the inhibitor.

Reagents:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

Substrate: Chromogenic peptide (e.g., S-2238 for Thrombin, S-2222 for Factor Xa).

-

Enzyme: Purified human Serine Protease (1-5 nM final concentration).

-

Inhibitor: this compound (Serial dilution: 0.1 µM to 100 µM).

Workflow:

-

Preparation: Dissolve inhibitor in DMSO (Final DMSO < 1%). Prepare 10-point serial dilutions.

-

Incubation: Mix Enzyme and Inhibitor in buffer; incubate for 15 minutes at 25°C to reach equilibrium.

-

Initiation: Add Chromogenic Substrate (at

concentration). -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis: Fit initial velocities (

) to the Morrison equation (for tight binders) or standard competitive inhibition models (Cheng-Prusoff) to solve for

Activity-Based Protein Profiling (ABPP) Workflow

If using the alkyne tail for proteomic profiling, the following "Two-Step Labeling" protocol is required.

Caption: Workflow for utilizing the alkyne handle. Note: Since amidines are reversible, this workflow requires photo-crosslinking or rapid processing to maintain the complex.

Synthesis & Stability Considerations

-

Synthesis Route: Typically achieved via the reaction of 2-chloro-3-cyanopyridine with 4-pentyn-1-ol (NaH base), followed by the conversion of the nitrile to the amidine (Pinner reaction or hydroxylamine/reduction method).

-

Stability: The terminal alkyne is stable in standard biological buffers. The amidine is susceptible to hydrolysis at high pH (>9.0) but stable at physiological pH.

-

Solubility: The pentynyl chain adds lipophilicity (

), ensuring good membrane permeability compared to highly polar benzamidine analogs.

References

-

Oxyanion-mediated inhibition of serine proteases. Biochemistry, 1998. (Discusses amidine binding energetics).

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 2022. (Context on ABPP probes for serine proteases).

-

Inhibition of the C1s Protease by Pyridine-3-Carboximidamide Analogs. Journal of Immunology, 2024. (SAR of pyridine-3-carboximidamide scaffold).[1]

-

BindingDB Entry: Pyridine-based Inhibitors. (Structural analogs and affinity data).

-

Activity Based Probes as a tool for Functional Proteomic Analysis. Current Proteomics, 2012. (Methodology for alkyne-tagged probes).

Sources

Methodological & Application

Application Note: High-Fidelity Click Chemistry Labeling using 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

This Application Note is designed for researchers utilizing 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide as a chemical probe. Based on its structure—a nicotinamidine core (arginine/pharmacophore mimic) functionalized with an O-linked alkyne (bioorthogonal handle)—this molecule is typically employed in Affinity-Based Profiling (AfBP) or Fragment-Based Drug Discovery (FBDD) to identify or visualize enzymes that recognize basic motifs (e.g., serine proteases, nicotinamidases, or arginine-binding pockets).[1]

Introduction & Chemical Logic

The molecule This compound represents a dual-function chemical probe. Understanding its chemical logic is prerequisite to successful labeling.

-

The Recognition Element (Amidine): The pyridine-3-carboximidamide moiety mimics the guanidinium group of Arginine. It is a classic pharmacophore for enzymes with acidic specificity pockets (S1 pockets), such as Trypsin-like Serine Proteases , Peptidylarginine Deiminases (PADs) , and enzymes involved in NAD+ salvage pathways (e.g., Nicotinamidase).[1]

-

The Bioorthogonal Handle (Alkyne): The pent-4-ynyl ether tail provides a sterically accessible terminal alkyne. This group is inert in biological systems but reacts rapidly with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Critical Experimental Constraint: Unlike covalent suicide inhibitors (e.g., fluorophosphonates), this amidine probe likely acts as a reversible competitive inhibitor unless paired with a photo-crosslinker or used in specific "in situ" click assays.[1]

-

Implication: Extensive washing of live cells after incubation but before fixation/lysis may wash away the probe. The protocol below is optimized to preserve the Probe-Target complex through Lysate-Phase Labeling or In Situ Crosslinking .

Experimental Workflow Visualization

The following diagram outlines the logical flow for labeling, emphasizing the critical decision point regarding probe reversibility.

Figure 1: Decision tree for labeling. For this amidine probe, the "Direct Lysis" path is recommended to prevent dissociation of the probe from the target before the click reaction.[1]

Materials & Reagent Preparation

To ensure reproducibility, prepare stock solutions exactly as defined. Avoid "freshly prepared" ambiguity by using stable frozen stocks where applicable.

Table 1: Reagent Specifications

| Component | Function | Stock Conc.[2][3] | Solvent | Storage |

| Probe (The Amidine) | Target Binder | 10 mM | DMSO | -20°C (Desiccated) |

| Azide-Tag (e.g., Azide-Biotin) | Reporter | 5 mM | DMSO | -20°C |

| CuSO₄[1] · 5H₂O | Catalyst Source | 50 mM | ddH₂O | 4°C |

| THPTA (Ligand) | Cu(I) Stabilizer | 250 mM | ddH₂O | -20°C |

| Sodium Ascorbate | Reductant | 500 mM | ddH₂O | Fresh Only |

| TCEP (Optional) | Reductant Backup | 50 mM | ddH₂O | -20°C |

Expert Insight on THPTA: Do not use TBTA for biological samples. TBTA is poorly soluble in water and requires high DMSO, which can denature proteins.[1] THPTA is water-soluble and protects proteins from Cu-induced oxidation [1].

Step-by-Step Protocol

Phase 1: Probe Incubation (Target Engagement)[1]

This phase establishes the equilibrium between the amidine probe and the target protein.

-

Culture: Grow cells (e.g., HeLa, Jurkat) to 80-90% confluence.[1]

-

Treatment: Add This compound to the culture media.

-

Time: Incubate for 1–4 hours at 37°C. (Amidine probes generally equilibrate rapidly).

-

Harvest (Critical Step):

-

If Reversible: Do NOT wash cells extensively. Aspirate media, rinse once quickly with PBS, and immediately lyse.[1]

-

Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitor Cocktail (EDTA-free).

-

Note: Avoid EDTA in lysis buffer as it chelates the Copper required for the next step.

-

-

-

Clarification: Centrifuge lysate at 14,000 x g for 10 min at 4°C. Collect supernatant. Determine protein concentration (BCA Assay). Adjust to 1–2 mg/mL .

Phase 2: The Click Reaction (CuAAC)[1]

This step covalently attaches the reporter (Azide-Fluorophore or Azide-Biotin) to the alkyne-tagged probe.

Reaction Setup (Per 100 µL Lysate): Perform this in a specific order to generate the active catalyst complex.

-

Lysate: Transfer 100 µL (100–200 µg protein) to a new tube.

-

Azide Addition: Add 1 µL of Azide-Tag (5 mM stock). Final: 50 µM.

-

Catalyst Premix (The "Master Mix"):

-

In a separate tube, mix CuSO₄ and THPTA first.[1]

-

Ratio: 1:5 (Cu:Ligand).

-

Mix: 2 µL CuSO₄ (50 mM) + 2 µL THPTA (250 mM). Incubate 1 min.

-

Add this complex to the lysate. Final: 1 mM Cu / 5 mM THPTA.

-

-

Initiation: Add 2 µL Sodium Ascorbate (500 mM stock). Final: 10 mM.[1]

-

Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.

-

Why RT? Copper reactions are slow at 4°C. The THPTA protects proteins from degradation at RT.

-

Phase 3: Termination & Analysis

-

Stop Reaction: Add 4x SDS-PAGE Loading Buffer (containing

-mercaptoethanol or DTT) directly to the reaction.-

Note: The reducing agent in the loading buffer quenches any remaining oxidized copper species.

-

-

Boil: Heat at 95°C for 5 minutes.

-

Readout:

-

In-Gel Fluorescence: If using Azide-Fluorophore (e.g., TAMRA-Azide), resolve on SDS-PAGE.[1] Fix gel (MeOH/Acetic Acid) to remove free dye, then image.[1]

-

Western Blot: If using Azide-Biotin, transfer to nitrocellulose.[1] Block with BSA (not milk, as milk contains endogenous biotin).[1] Probe with Streptavidin-HRP.

-

Self-Validating Controls (Trustworthiness)

A robust experiment requires internal validation. Use this matrix to confirm "Hits":

| Control Type | Setup | Expected Outcome | Interpretation |

| No Probe | DMSO only in Phase 1 | No Signal | Validates that the Azide-Tag doesn't stick non-specifically. |

| No Catalyst | Omit CuSO₄/Ascorbate | No Signal | Confirms signal is Click-dependent, not sticky probe. |

| Competition | 10x "Cold" Amidine + Probe | Reduced Signal | Crucial: Proves the binding is specific to the amidine pharmacophore (active site saturation). |

| Heat Kill | Boil lysate -> Add Probe | No Signal | Indicates the target is a folded protein (if binding requires native structure). |

Troubleshooting & Optimization

Problem: High Background (Smeary Lane)

-

Cause: Non-specific sticking of the hydrophobic probe or excess copper oxidation.

-

Solution: Increase THPTA concentration to 10 mM. Perform a Methanol-Chloroform protein precipitation after the click reaction but before SDS-PAGE to remove unreacted fluorophore.

Problem: No Signal

-

Cause 1 (Chemistry):[1][4] Ascorbate oxidized. Fix: Make fresh Ascorbate.

-

Cause 2 (Biology):[1] Target abundance too low or binding too weak (reversible).

-

Solution: Use Photo-Leucine co-incubation (if applicable) or switch to Chemical Crosslinking (e.g., add mild formaldehyde) prior to lysis to lock the probe in place.[1]

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.[1] Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link[1]

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology, 11(4), 535-546.[1] Link

-

Thompson, P. R., et al. (2019). Protein Arginine Deiminases (PADs): Biochemistry, Pharmacology, and Disease.[1] Chemical Reviews, 119(9), 5673-5711.[1] (Context on Amidine probes). Link[1]

Sources

- 1. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]

- 2. interchim.fr [interchim.fr]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

Designing enzyme inhibition assays using 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide

An Application Note from Gemini Sciences

Topic: A Guide to Designing and Implementing Enzyme Inhibition Assays for 2-(Pent-4-ynyloxy)pyridine-3-carboximidamide, a Potential Covalent Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for designing and executing robust enzyme inhibition assays for this compound. Analysis of its chemical structure, which features a terminal alkyne moiety and a pyridine-3-carboximidamide scaffold, strongly suggests a mechanism of covalent, time-dependent inhibition. This guide moves beyond standard IC50 determination to provide detailed protocols for characterizing irreversible inhibitors, ensuring data integrity and providing deep mechanistic insight. We present a multi-pronged strategy encompassing initial kinetic screening, determination of inactivation kinetics (k_inact/K_I), and biophysical validation of direct binding. The methodologies described herein are designed to be self-validating, empowering researchers to confidently assess the inhibitory potential of this compound and others with similar covalent-targeting functionalities.

Compound Profile and Mechanistic Hypothesis

Chemical Structure: this compound

The structure of this compound provides critical clues to its potential mechanism of action (MoA). Two key features are of particular interest:

-

Pyridine-3-carboximidamide Scaffold: This moiety is a recognized pharmacophore present in various enzyme inhibitors, including those targeting kinases and proteases.[1][2][3][4] Its ability to form hydrogen bonds and other electrostatic interactions can mediate initial, reversible binding within an enzyme's active site.

-

Terminal Alkyne (Pent-4-ynyloxy group): The presence of a terminal alkyne is a strong indicator of potential covalent inhibition.[5][6] This functional group can act as a "warhead" that, once the inhibitor is bound to the enzyme's active site, can be activated to form a permanent, covalent bond with a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Threonine, or Tyrosine).[5][6] This type of mechanism-based inactivation, often termed "suicide inhibition," leads to a time-dependent and irreversible loss of enzyme activity.[7]

Hypothesized Mechanism of Action: We hypothesize a two-step mechanism for inhibition by this compound:

-